3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine
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Overview
Description
3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a dimethylamine group and a piperidine ring linked via a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The piperidine intermediate can be synthesized through a series of reactions involving the introduction of the methanesulfonyl group. The final coupling of the piperidine and pyrazine intermediates is achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-methanesulfonylpiperidin-4-yl)oxy]-N,N-dimethylpyrazin-2-amine
- 3-[(1-methanesulfonylpiperidin-2-yl)oxy]-N,N-dimethylpyrazin-2-amine
- 3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-diethylpyrazin-2-amine
Uniqueness
3-[(1-methanesulfonylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where precise molecular interactions are required.
Properties
IUPAC Name |
N,N-dimethyl-3-(1-methylsulfonylpiperidin-3-yl)oxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)11-12(14-7-6-13-11)19-10-5-4-8-16(9-10)20(3,17)18/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRGROUPOKOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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